molecular formula C20H24ClN5O2 B6009537 4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine

4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine

カタログ番号 B6009537
分子量: 401.9 g/mol
InChIキー: ILTZBFNPBQCYPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine, commonly known as CEP-1347, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.

作用機序

The mechanism of action of CEP-1347 involves the inhibition of JNK activation, which leads to the prevention of neuronal cell death. JNK is activated in response to various stress signals such as oxidative stress, inflammation, and protein misfolding, and its activation leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell death. CEP-1347 inhibits JNK activation by binding to its ATP-binding site, thereby preventing its phosphorylation and subsequent activation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have various biochemical and physiological effects in animal models of neurological disorders. It has been shown to enhance the survival of dopaminergic neurons in animal models of Parkinson's disease, reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's disease, and improve motor function in animal models of Huntington's disease. CEP-1347 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.

実験室実験の利点と制限

One of the advantages of CEP-1347 for lab experiments is its specificity for JNK inhibition, which makes it a useful tool for studying the role of JNK in various cellular processes. However, one of the limitations of CEP-1347 is its poor solubility in water, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.

将来の方向性

There are several future directions for research on CEP-1347. One direction is to investigate its potential therapeutic applications in other neurological disorders such as traumatic brain injury and stroke. Another direction is to develop more potent and selective JNK inhibitors based on the structure of CEP-1347. Furthermore, the development of new formulations of CEP-1347 with improved solubility and bioavailability could enhance its potential for clinical use.
Conclusion
In conclusion, CEP-1347 is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of JNK activation, which leads to the prevention of neuronal cell death. CEP-1347 has various biochemical and physiological effects in animal models of neurological disorders, and its specificity for JNK inhibition makes it a useful tool for studying the role of JNK in various cellular processes. However, its poor solubility and potential toxicity are limitations that need to be addressed. Future research on CEP-1347 could lead to the development of new therapies for neurological disorders.

合成法

The synthesis of CEP-1347 involves the reaction of 4-(4-chlorobenzoyl)piperazine with 2-methyl-4-pyrimidinylamine in the presence of morpholine. The reaction is carried out in a solvent such as acetonitrile or ethyl acetate, and the product is obtained after purification by column chromatography. The yield of the synthesis method is reported to be around 50%.

科学的研究の応用

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that plays a crucial role in neuronal cell death. CEP-1347 has also been shown to enhance the survival of dopaminergic neurons in animal models of Parkinson's disease.

特性

IUPAC Name

(4-chlorophenyl)-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2/c1-15-22-18(14-19(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)20(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTZBFNPBQCYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。